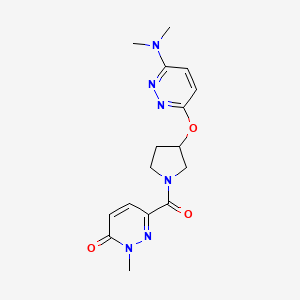![molecular formula C15H12Cl3NO2S B2457300 1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone CAS No. 2034416-86-7](/img/structure/B2457300.png)
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone is a complex organic compound with multiple chloro and heterocyclic groups. Its structure suggests significant chemical activity and potential for various applications in chemistry and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Route 1: Synthesis starts with the cyclization of chlorothiophene with a chloropyridine derivative under acidic conditions. The intermediate product is then reacted with 2,4-dichlorophenol in a nucleophilic substitution reaction.
Route 2: Another method involves the Friedel-Crafts acylation of 2,4-dichlorophenol with a chlorinated thienopyridine under catalyzed conditions to yield the target compound.
Industrial Production Methods
Industrially, the process can be scaled up using continuous flow reactors to ensure precise control over reaction temperatures and the addition of reagents, increasing yield and purity.
Employing catalysts such as Lewis acids or transition metals to enhance reaction rates and product formation is common.
化学反応の分析
Types of Reactions
Oxidation: Oxidative reactions can introduce hydroxyl groups or form sulfoxides and sulfones under controlled conditions using oxidants like m-CPBA or KMnO4.
Reduction: The compound can undergo reduction using agents like LiAlH4 or catalytic hydrogenation to potentially form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions may replace chlorine atoms with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: m-CPBA, KMnO4
Reduction: LiAlH4, Pd/C with H2
Substitution: Grignard reagents, Organolithium compounds
Major Products Formed
Oxidation: Hydroxylated derivatives, sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the functional groups introduced.
科学的研究の応用
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone finds diverse applications due to its unique structure:
Chemistry: Used as an intermediate in synthesizing other complex organic compounds and polymers.
Medicine: Investigated for its potential as a precursor in pharmaceuticals, including antiviral, antibacterial, and anticancer agents.
Industry: Used in developing advanced materials with specific properties such as corrosion resistance and thermal stability.
作用機序
The compound exerts its effects through interactions with molecular targets, involving various pathways:
Binding to Enzymes: Acts as an inhibitor for specific enzymes, altering metabolic pathways.
Receptor Modulation: May interact with receptors on cell membranes, affecting signaling pathways.
Protein Interactions: Can form complexes with proteins, potentially altering their function and stability.
類似化合物との比較
1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2,4-dichlorophenoxy)ethanone stands out among similar compounds due to:
Uniqueness: The specific arrangement of chlorine atoms and the heterocyclic core provides unique reactivity and biological activity.
Enhanced Stability: The dichlorophenoxy group enhances the compound's chemical and thermal stability compared to its analogs.
Similar Compounds
2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl derivatives
2,4-dichlorophenoxyacetic acid derivatives
Other chlorinated thienopyridines
That’s a deep dive into the world of this compound. This compound certainly has a rich profile worth exploring. Anything else you want to uncover?
特性
IUPAC Name |
1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2,4-dichlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2S/c16-10-1-2-12(11(17)6-10)21-8-15(20)19-4-3-13-9(7-19)5-14(18)22-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUBBWNYFATTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2457219.png)

![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)

![N-(3,5-dimethoxyphenyl)-2-({6-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2457223.png)

![N'-[(1E)-(thiophen-2-yl)methylidene]-2H-1,3-benzodioxole-5-carbohydrazide](/img/structure/B2457226.png)
![8-Ethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2457227.png)





